(3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione
CAS No.: 129-54-4
Cat. No.: VC17553866
Molecular Formula: C28H14N4O2
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129-54-4 |
|---|---|
| Molecular Formula | C28H14N4O2 |
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | (12Z)-12-(8-hydroxy-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,8,10,13(16)-heptaen-12-ylidene)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,13-heptaen-8-one |
| Standard InChI | InChI=1S/C28H14N4O2/c33-27-17-7-3-1-5-13(17)23-21-19(27)11-9-15(25(21)31-29-23)16-10-12-20-22-24(30-32-26(16)22)14-6-2-4-8-18(14)28(20)34/h1-12,33H,(H,29,31)/b16-15- |
| Standard InChI Key | POSYIQPMOTXECY-NXVVXOECSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=C3C=C/C(=C/4\C=CC5=C6C4=NN=C6C7=CC=CC=C7C5=O)/C8=C3C2=NN8)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC(=C4C=CC5=C6C4=NN=C6C7=CC=CC=C7C5=O)C8=C3C2=NN8)O |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of (3,3'-Bianthra[1,9-cd]pyrazole)-6,6'(2H,2'H)-dione consists of two anthra[1,9-cd]pyrazole units linked at the 3,3'-positions, with dione (ketone) functional groups at the 6 and 6' positions. The anthracene component provides a rigid, planar framework, while the pyrazole rings introduce nitrogen heteroatoms, influencing electronic delocalization and intermolecular interactions .
Crystallographic and Stereochemical Features
While direct crystallographic data for the parent compound is unavailable, related derivatives such as 2,2'-diisopropyl[3,3'-bianthra[1,9-cd]pyrazole]-6,6'(2H,2'H)-dione (CAS 83766-69-2) offer structural insights. This derivative crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters a = 4.3368(6) Å, b = 15.483(2) Å, c = 13.8852(19) Å, and β = 97.714(3)° . The diisopropyl substituents introduce steric hindrance, likely affecting packing efficiency and solubility. For the unsubstituted parent compound, the absence of bulky groups suggests a more compact crystal lattice, potentially enhancing π-π stacking interactions.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous compounds reveals characteristic carbonyl (C=O) stretches near 1680–1705 cm⁻¹, consistent with the dione functionality . Nuclear magnetic resonance (NMR) spectra for related pyrazoloquinolines show distinct proton environments:
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Methyl groups attached to nitrogen appear as singlets near δ 2.2–3.3 ppm .
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Anthracene protons typically exhibit aromatic signals upfield of δ 8.0 ppm .
Synthetic Methodologies
The synthesis of (3,3'-Bianthra[1,9-cd]pyrazole)-6,6'(2H,2'H)-dione derivatives often involves multicomponent reactions (MCRs) or stepwise condensation strategies.
Multicomponent Reaction Pathways
A representative route for analogous spiro-pyrazoloquinolines involves the reaction of 5-aminoindazole, barbituric acids, and arylaldehydes under reflux conditions . For example:
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Knoevenagel Adduct Formation: Barbituric acid reacts with an aldehyde to form a conjugated diene (Scheme 1).
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Michael Addition: The diene undergoes nucleophilic attack by 5-aminoindazole, generating a tetracyclic intermediate.
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Intramolecular Cyclization: Acid-catalyzed ring closure yields the final spiro-pyrazoloquinoline-dione .
For bianthra derivatives, dimerization via Ullmann coupling or oxidative homocoupling of anthra[1,9-cd]pyrazole precursors could theoretically furnish the biphenyl linkage .
Diastereoselectivity and Reaction Optimization
Synthetic protocols for pyrazolo-fused systems often achieve high diastereoselectivity (d.r. up to 20:1) through careful control of solvent polarity and temperature . Polar aprotic solvents like dimethylformamide (DMF) favor syn-addition pathways, while nonpolar solvents may lead to anti-products.
Physicochemical Properties
Solubility and Thermal Stability
The planar anthracene backbone confers limited solubility in polar solvents, necessitating the use of dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) for processing . Thermogravimetric analysis (TGA) of related compounds indicates decomposition temperatures above 300°C, suggesting robust thermal stability .
Electronic and Optical Properties
Research Challenges and Future Directions
Synthetic Scalability
Current methods for bianthra-pyrazole synthesis suffer from low yields (<50%) and lengthy purification steps . Flow chemistry or microwave-assisted synthesis could enhance efficiency.
Functionalization Strategies
Introducing electron-donating (e.g., -OCH₃) or -withdrawing (-NO₂) groups at the anthracene 9-position may modulate electronic properties for targeted applications.
Computational Modeling
Density functional theory (DFT) studies could predict HOMO-LUMO gaps and charge distribution, guiding the design of derivatives with tailored optoelectronic behavior.
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